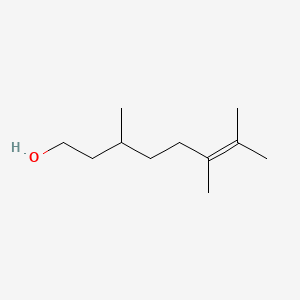

3,6,7-Trimethyloct-6-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

25905-16-2 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

3,6,7-trimethyloct-6-en-1-ol |

InChI |

InChI=1S/C11H22O/c1-9(2)11(4)6-5-10(3)7-8-12/h10,12H,5-8H2,1-4H3 |

InChI Key |

GRAHDMHJZMMOHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=C(C)C)C)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,6,7 Trimethyloct 6 En 1 Ol

Stereoselective Synthesis Approaches

Achieving stereocontrol is paramount in the synthesis of chiral molecules like 3,6,7-trimethyloct-6-en-1-ol. The single stereocenter at C3 dictates the molecule's three-dimensional structure and potential biological interactions. Methodologies to establish this center enantioselectively are diverse, often relying on either temporary incorporation of a chiral directing group or the use of a chiral catalyst to influence the reaction's stereochemical outcome.

Chiral Auxiliary Chemistry in Carbon Skeleton Elaboration

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgthieme-connect.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is highly reliable for creating stereocenters, including those remote from the auxiliary itself.

For the synthesis of a fragment like this compound, an Evans oxazolidinone auxiliary could be employed. wikipedia.orgharvard.edu The synthesis would begin by acylating the chiral auxiliary with a carboxylic acid derivative, for instance, a protected 3-methyl-5-hexenoic acid. The resulting N-acyl oxazolidinone can then be deprotonated to form a specific (Z)-enolate, which undergoes highly diastereoselective alkylation. harvard.edu While typically used for α-alkylation, systems have been developed where the chiral auxiliary can influence stereocenters at more distant positions through carefully designed substrate conformations. psu.edu For example, the use of pseudoephedrine as a chiral auxiliary allows for the diastereoselective alkylation of the corresponding amide enolate, where the stereochemistry of the product is directed by the auxiliary's substituents. wikipedia.org After the key C-C bond formation, the auxiliary is cleaved to reveal the chiral carboxylic acid, which can then be reduced to the primary alcohol, this compound.

| Chiral Auxiliary | Key Reaction Type | Typical Application | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Synthesis of chiral carboxylic acids, alcohols, and aldehydes. | wikipedia.org |

| Pseudoephedrine Amides | Asymmetric Alkylation | Generates α-branched chiral carbonyl compounds. | wikipedia.org |

| Sulfoxides | Asymmetric Reductions, Cycloadditions | Used in β-keto sulfoxide (B87167) reductions and Diels-Alder reactions. | thieme-connect.com |

| Carbohydrate-Derived Auxiliaries | Asymmetric Alkylation, Diels-Alder | Utilized for creating complex polyol structures. | thieme-connect.com |

Catalytic Asymmetric Transformations for Enantioenriched Intermediates

Catalytic asymmetric synthesis provides a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. rsc.org For synthesizing the homoallylic alcohol core of this compound, the catalytic asymmetric allylation of an aldehyde is a powerful method. rsc.orgacs.org

This approach could involve the reaction of an aldehyde, such as 4,5-dimethylhex-4-enal, with an allylboronate reagent in the presence of a chiral catalyst. Chiral phosphoric acids, derived from BINOL, have emerged as highly effective catalysts for such transformations, promoting the reaction with high enantioselectivity. nih.govgoogle.com The catalyst activates the aldehyde towards nucleophilic attack by the allylboronate through hydrogen bonding, and the chiral environment of the catalyst dictates the facial selectivity of the addition, leading to an enantioenriched homoallylic alcohol. google.com Recent advancements have also enabled the synthesis of Z-homoallylic alcohols with excellent stereocontrol using α-substituted allylboronates and a chiral phosphoric acid catalyst. nih.gov This method is particularly relevant for constructing the δ-methyl-substituted homoallylic alcohol motif present in the target molecule. nih.gov

| Catalyst Type | Allylating Agent | Key Advantage | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Allylboronates | High enantioselectivity for a broad range of aldehydes. | nih.govgoogle.com |

| Chiral Aminophenol-Boryl Complex | Allylboronates | Enables protecting-group-free synthesis strategies. | nih.gov |

| Iridium/N,P-Ligand Complex | Allyl Acetate (B1210297) | Transfer hydrogenative coupling directly from the alcohol oxidation level. | acs.org |

| BINOL-Titanium Complex | Allyl Stannane | Effective for the catalytic asymmetric allylation of ketones. | acs.org |

Diastereoselective Control in Carbon-Carbon Bond-Forming Reactions

When a molecule contains multiple stereocenters, controlling their relative stereochemistry (diastereoselectivity) is crucial. For a molecule like this compound, while there is only one stereocenter, diastereoselective reactions are fundamental to the synthesis of the precursors needed to build its framework. For instance, creating the C3-methyl stereocenter relative to another chiral element in a precursor is a key step.

A powerful strategy for establishing 1,3-diol relationships, which could be an intermediate leading to the target structure, is the chelation-controlled reduction of β-alkoxy ketones. acs.org By using a reagent like LiAlH₄ in the presence of a Lewis acid or a chelating salt, the reducing agent is delivered to one face of the ketone, guided by a nearby alkoxy group, resulting in high syn-diastereoselectivity. acs.org Furthermore, the synthesis of polypropionate fragments, which are structurally related to the target molecule, often relies on iterative diastereoselective reactions. The regioselective opening of chiral 2,3-epoxy alcohols with organometallic reagents can provide access to both syn- and anti-1,3-diols with high selectivity, which serve as versatile building blocks. mdpi.com For example, the reaction of a cis-epoxide provides an anti-1,3-diol, while a trans-epoxide yields the syn-diol. mdpi.com These diol motifs can then be further elaborated to construct the full carbon skeleton.

Total Synthesis Strategies Utilizing the Trimethyloctenol Moiety as a Key Fragment

The structural motif of this compound, characterized by its polymethylated chain, is a common feature in complex polyketide natural products. cam.ac.ukbohrium.com The total synthesis of these large molecules often relies on a convergent approach, where complex fragments are synthesized independently and then coupled together. nih.govfigshare.com A fragment analogous to the trimethyloctenol is often a critical building block in these syntheses.

A prominent example is the total synthesis of Phorboxazole A, a potent cytostatic macrolide. nih.govnih.govscispace.com The synthesis of this molecule involves the assembly of several complex fragments, some of which contain stereochemically rich, polymethylated chains similar to the target compound. nih.gov For instance, the C3-C19 fragment of phorboxazole A is constructed using iterative asymmetric allylation reactions to set the multiple stereocenters along its backbone. nih.gov Similarly, the synthesis of 6-deoxyerythronolide B, a macrolide antibiotic precursor, employs C-C bond-forming transfer hydrogenation to introduce propionate (B1217596) subunits, building up a poly-methylated chain. bohrium.com These synthetic campaigns highlight the strategic importance of developing efficient routes to fragments like this compound, as they are essential components for accessing biologically significant and structurally complex natural products. acs.orgacs.org

Development of Sustainable Synthetic Routes for Alkylated Olefinic Alcohols

Modern synthetic chemistry places increasing emphasis on sustainability, favoring methods that are atom-economical, use renewable resources, and operate under mild conditions. mdpi.comresearchgate.net The synthesis of alkylated olefinic alcohols is an area where green chemistry principles are being actively applied.

Biocatalysis offers a powerful, environmentally benign alternative to traditional chemical methods. nih.gov Enzymes, such as lipases and reductases, can perform highly selective transformations under mild, aqueous conditions. mdpi.com For example, the enantioselective reduction of a corresponding ketone precursor using whole-cell biocatalysts, such as Daucus carota (wild carrot), can produce the desired chiral alcohol with high enantiomeric excess. nih.gov Additionally, enzymatic processes are used for the functionalization of terpenes, which are structurally similar to the target molecule. The epoxidation of terpenes using immobilized lipase (B570770) (Novozym 435) and hydrogen peroxide represents a sustainable method for creating reactive intermediates from biorenewable feedstocks. acs.orgnih.gov

Atom-economical reactions, where most of the atoms from the starting materials are incorporated into the final product, are another cornerstone of green chemistry. researchgate.net Transition metal-catalyzed reactions involving hydrogen transfer allow for the use of alcohols as alkylating agents, avoiding the need for pre-functionalized organometallic reagents and reducing waste. mdpi.com For instance, the direct anti-Markovnikov hydration of olefins using photoredox catalysis is a highly atom-efficient method to produce alcohols from simple alkenes and water. acs.org Such strategies represent the future of chemical synthesis, aiming to produce valuable compounds like this compound with minimal environmental impact. uantwerpen.bersc.org

Derivatization from Related Olefinic and Alkynic Precursors

A highly efficient strategy for synthesizing this compound is to start from a closely related precursor that already contains the main carbon skeleton. The compound 3,6,7-trimethyloct-6-en-1-yn-3-ol (B1618229) is an ideal starting material, as it only requires the selective reduction of the alkyne functionality to yield the target olefinic alcohol. ontosight.ai

The stereochemical outcome of the alkyne reduction is highly dependent on the choice of reagents and reaction conditions.

Synthesis of (E)-Allylic Alcohols: The reduction of propargylic alcohols with lithium aluminum hydride (LiAlH₄) typically proceeds via a trans-selective hydrometallation, leading to the formation of the (E)-allylic alcohol upon workup. bham.ac.ukarkat-usa.org The reaction is often performed in a solvent like THF at low temperatures to achieve high stereospecificity. arkat-usa.orgresearchgate.net The presence of the proximal hydroxyl group is essential as it directs the hydride delivery. bham.ac.uk

Synthesis of (Z)-Allylic Alcohols: To obtain the (Z)-allylic alcohol, catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), is the method of choice. arkat-usa.orgresearchgate.net This catalyst facilitates the syn-addition of hydrogen across the triple bond, yielding the (Z)-alkene with high stereoselectivity. researchgate.net The reaction is typically run until one equivalent of hydrogen has been consumed to prevent over-reduction to the saturated alkane.

This precursor-based approach offers a direct and controllable route to either the (E) or (Z) isomer of the target molecule, depending on the reduction method employed.

| Reagent/Catalyst | Solvent/Conditions | Stereochemical Outcome | Reference |

|---|---|---|---|

| LiAlH₄ (Lithium Aluminum Hydride) | THF, -15 °C | (E)-Allylic Alcohol (anti-addition) | bham.ac.ukarkat-usa.org |

| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Hexane, H₂ (1 atm) | (Z)-Allylic Alcohol (syn-addition) | arkat-usa.orgresearchgate.net |

| Na/NH₃ (l) | -78 °C | (E)-Allylic Alcohol (anti-addition) | mdpi.com |

| Silyllithium followed by electrophile | THF | Functionalized (E)-Allylic Alcohol (anti-addition) | kyoto-u.ac.jp |

Hydrogenation of Unsaturated Analogues

The synthesis of this compound can be envisioned through the selective hydrogenation of a more unsaturated precursor, such as 3,6,7-trimethylocta-2,6-dien-1-ol or a related α,β-unsaturated aldehyde. The primary challenge in this approach is the chemoselective reduction of one double bond or a carbonyl group while preserving the C6-C7 double bond, which is a key structural feature of the target molecule.

The selective hydrogenation of α,β-unsaturated aldehydes to yield unsaturated alcohols is a well-established transformation in organic synthesis, often employed in the production of fine chemicals and fragrances. tue.nl This process typically involves the use of specialized catalyst systems that favor the reduction of the carbonyl group over the carbon-carbon double bond. For instance, gold nanoparticles supported on iron oxy-hydroxides have demonstrated high selectivity in the hydrogenation of citral (B94496) to geraniol (B1671447) and nerol, which are isomeric unsaturated alcohols. d-nb.info

A plausible synthetic route to this compound could start from a suitable α,β-unsaturated aldehyde. The selective hydrogenation of the aldehyde group would yield the target alcohol. The choice of catalyst and reaction conditions is crucial to prevent the reduction of the C6-C7 double bond. Bimetallic catalysts, such as those containing platinum and tin, have also been shown to improve selectivity towards unsaturated alcohols in the hydrogenation of α,β-unsaturated aldehydes. researchgate.net

Below is a data table summarizing typical catalysts and conditions used for the selective hydrogenation of unsaturated aldehydes to unsaturated alcohols, which could be adapted for the synthesis of this compound.

| Catalyst System | Substrate Type | Product(s) | Selectivity | Reference |

| Au/Fe(OH)x | α,β-Unsaturated Aldehydes | Unsaturated Alcohols | High | ionike.com |

| Au on iron oxy-hydroxides | Citral, Cinnamaldehyde | Unsaturated Alcohols | >85% | d-nb.info |

| x%Sn–Pd/CMI-1 | Citral | Unsaturated Alcohols | Increased with Sn addition | researchgate.net |

| Pt/C | Ketones | Alcohols | - | googleapis.com |

The reduction of a diene precursor, such as 2,4,7-trimethylocta-2,6-dien-1-ol, would require a catalyst that selectively hydrogenates the C2-C3 double bond while leaving the C6-C7 trisubstituted double bond intact. This can be challenging due to the similar reactivity of the two double bonds. However, careful selection of the catalyst, solvent, and reaction parameters could potentially achieve the desired selectivity.

Esterification and Other Hydroxyl Group Transformations

The hydroxyl group of this compound can undergo various transformations to produce derivatives with different properties. Esterification is a common reaction for alcohols, often used to create fragrances with varied scent profiles. The reaction involves treating the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of a catalyst. weebly.com

For a tertiary alcohol like this compound, where the hydroxyl group is attached to a carbon atom bonded to three other carbon atoms, esterification can be sterically hindered. However, methods have been developed to facilitate the esterification of tertiary alcohols. google.com The use of highly reactive acylating agents or specific catalysts can overcome the steric hindrance. Zirconium-based catalysts, for example, have been shown to be effective for esterification reactions, even in the presence of moisture. nih.gov

Another important transformation of the hydroxyl group is its use as a protecting group during a multi-step synthesis. slideshare.netbeilstein-journals.org For instance, if further modifications on the carbon skeleton of this compound are required, the reactive hydroxyl group can be temporarily protected to prevent it from interfering with subsequent reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl) and ethers (e.g., methoxymethyl or benzyl). These protecting groups can be introduced under specific conditions and later removed selectively to regenerate the alcohol.

The table below provides examples of reagents and conditions for esterification and hydroxyl group protection relevant to tertiary alcohols.

| Transformation | Reagent(s) | Catalyst/Conditions | Product | Reference |

| Esterification | Carboxylic Acid | Zirconocene complex | Ester | nih.gov |

| Esterification | Carboxylic Acid Ester | Inorganic tin oxide and alkali-metal alkoxide | Ester | google.com |

| Hydroxyl Protection | tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) | Triethylamine | TBS ether | nih.gov |

| Hydroxyl Protection | 2,2-dimethoxypropane (DMP) | - | Acetonide | nih.gov |

In the context of synthesizing derivatives of this compound, these hydroxyl group transformations are crucial for creating a diverse range of compounds for various applications, particularly in the fragrance industry.

Chemical Reactivity and Transformation Pathways of 3,6,7 Trimethyloct 6 En 1 Ol

Olefin Functionalization Reactions

The reactivity of 3,6,7-trimethyloct-6-en-1-ol is significantly influenced by its carbon-carbon double bond. This olefinic moiety serves as a prime site for a variety of functionalization reactions, a common characteristic among terpenoid compounds. researchgate.netsrmist.edu.in The specific location of the double bond at the 6-position, flanked by methyl groups, presents a unique steric and electronic environment that can direct the regioselectivity and stereoselectivity of these transformations.

Key olefin functionalization reactions applicable to structures like this compound include:

Epoxidation: The double bond can be converted into an epoxide ring using peroxy acids (e.g., m-CPBA) or through catalytic oxidation with reagents like hydrogen peroxide. researchgate.net The resulting epoxide is a versatile intermediate, susceptible to ring-opening reactions by various nucleophiles to introduce new functional groups.

Allylic Oxidation: The positions adjacent to the double bond (the allylic positions) are activated for oxidation. researchgate.net Reagents such as selenium dioxide or chromium-based oxidants can introduce hydroxyl or carbonyl groups at these sites, leading to the formation of allylic alcohols or enones.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or Wilkinson's catalyst. chemrxiv.org This reaction converts the unsaturated alcohol into its saturated counterpart, 3,6,7-trimethyloctan-1-ol.

Halogenation: The olefin can react with halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to form halogenated derivatives. These reactions proceed via electrophilic addition mechanisms. srmist.edu.in

Table 1: Illustrative Olefin Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 6,7-Epoxy-3,6,7-trimethyloctan-1-ol |

| Allylic Oxidation | Selenium dioxide (SeO₂) | Allylic alcohol or enone |

| Hydrogenation | H₂ / Pd/C | 3,6,7-Trimethyloctan-1-ol |

| Hydrohalogenation | Hydrogen bromide (HBr) | Bromo-substituted derivative |

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) at the 1-position is another key reactive center in this compound, allowing for a range of transformations. lumenlearning.comlibretexts.org

Common reactions of the primary alcohol group include:

Oxidation: Primary alcohols can be oxidized to aldehydes using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). libretexts.orgksu.edu.sa Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will further oxidize the aldehyde to a carboxylic acid. libretexts.orgksu.edu.sa

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid.

Etherification: In the presence of a strong base and an alkyl halide, the alcohol can be converted into an ether via the Williamson ether synthesis. lumenlearning.com

Dehydration: Under acidic conditions and elevated temperatures, the alcohol can undergo dehydration to form an alkene. libretexts.org Depending on the conditions, this could lead to a mixture of isomeric dienes.

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. pressbooks.pub

Table 2: Representative Reactions of the Primary Alcohol Group

| Reaction Type | Reagent Example | Product Functional Group |

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | Aldehyde |

| Oxidation (strong) | Potassium permanganate (KMnO₄) | Carboxylic acid |

| Esterification | Acetic anhydride | Ester |

| Etherification | Sodium hydride (NaH), Methyl iodide (CH₃I) | Ether |

| Dehydration | Sulfuric acid (H₂SO₄), heat | Alkene |

| Halogenation | Thionyl chloride (SOCl₂) | Alkyl chloride |

Rearrangement Processes and Isomerization Dynamics

Acyclic terpenoids like this compound are known to undergo various rearrangement and isomerization reactions, particularly under acidic conditions. chem-soc.siresearchgate.net These transformations can lead to a diverse array of structural isomers, including cyclic derivatives. The formation of carbocation intermediates, often initiated by protonation of the alcohol or the double bond, is a common feature of these rearrangements. researchgate.net

Potential rearrangement pathways include:

Hydride and Alkyl Shifts: Carbocation intermediates can undergo 1,2-hydride or 1,2-alkyl (methyl) shifts to form more stable carbocations, leading to skeletal reorganization.

Cyclization: The carbon chain can undergo intramolecular cyclization, where the double bond attacks a carbocation center or a protonated alcohol, to form five- or six-membered rings. This is a common pathway in the biosynthesis and chemical synthesis of cyclic terpenoids. researchgate.net

Double Bond Migration: The position of the double bond can shift along the carbon chain, a process often catalyzed by acids or transition metals, to yield isomeric alkenols.

The specific products of these rearrangements are highly dependent on the reaction conditions, including the nature of the catalyst and the temperature.

Role as a Key Intermediate in Multi-step Organic Synthesis

While specific examples for this compound are not extensively documented in the available literature, its structural motifs are found in various natural products and synthetic targets. Unsaturated acyclic alcohols are valuable building blocks in organic synthesis.

This compound could serve as a key intermediate in the synthesis of:

Fragrance and Flavor Compounds: Many terpenoid alcohols and their derivatives are used in the fragrance industry. researchgate.net The structure of this compound suggests it could be a precursor to novel fragrance ingredients.

Bioactive Molecules: The combination of a primary alcohol and a trisubstituted double bond makes it a versatile starting material for the synthesis of more complex molecules with potential biological activity.

Polycyclic Terpenoids: Through controlled cyclization and rearrangement reactions, it could be used to construct more complex cyclic and polycyclic terpene skeletons. mdpi.com

The dual functionality of this compound allows for selective manipulation of either the alcohol or the olefin, enabling its incorporation into a variety of complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,6,7 Trimethyloct 6 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, one can deduce the carbon skeleton, the location of functional groups, and the relative stereochemistry.

For 3,6,7-trimethyloct-6-en-1-ol, specific signals are anticipated. The ¹H NMR spectrum would feature a characteristic signal for the olefinic proton on C6, deshielded by the double bond. The protons on the carbon bearing the primary alcohol (C1) would appear in the 3.4-3.7 ppm range. The various methyl groups (at C3, C7, and on the C7 double bond) would give rise to distinct signals, with their multiplicity and integration providing clear evidence of the structure.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to map the proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the entire molecule. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could be employed to determine the configuration around the stereocenters (C3 and C6) by identifying protons that are close in space.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated chemical shift ranges. Actual values can vary based on solvent and stereochemistry.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (-CH₂OH) | 3.5 - 3.7 (t) | 60 - 65 |

| 2 (-CH₂) | 1.4 - 1.6 (m) | 38 - 42 |

| 3 (-CH(CH₃)-) | 1.5 - 1.8 (m) | 30 - 35 |

| 4 (-CH₂) | 1.9 - 2.1 (m) | 28 - 33 |

| 5 (-CH₂) | 1.9 - 2.1 (m) | 25 - 30 |

| 6 (=CH-) | 5.0 - 5.3 (t) | 120 - 125 |

| 7 (=C(CH₃)₂) | - | 130 - 135 |

| 8 (-CH₃ on C7) | 1.6 - 1.7 (s) | 17 - 20 |

| 9 (-CH₃ on C7) | 1.6 - 1.7 (s) | 25 - 28 |

| 10 (-CH₃ on C3) | 0.8 - 1.0 (d) | 15 - 20 |

| OH | 1.0 - 2.5 (br s) | - |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides the molecular weight and, through fragmentation analysis, valuable clues about the molecule's structure. For this compound (C₁₁H₂₂O), the calculated monoisotopic mass is 170.16707 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 170. Two primary fragmentation pathways are characteristic of alcohols: dehydration and alpha-cleavage. pressbooks.pub

Dehydration: Loss of a water molecule (18 Da) would lead to a significant peak at m/z 152 (M-18).

Alpha-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom is common. For a primary alcohol, this is less prominent than for secondary or tertiary alcohols but could result in specific fragments. Cleavage at other points in the chain, particularly at the allylic position (the C4-C5 bond), is also highly likely due to the stability of the resulting carbocation.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful, as it separates isomers before they enter the mass spectrometer, allowing for individual analysis. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₁H₂₂O]⁺ | Molecular Ion (M⁺) |

| 155 | [C₁₀H₁₉O]⁺ | Loss of CH₃ |

| 152 | [C₁₁H₂₀]⁺ | Dehydration (Loss of H₂O) |

| 123 | [C₉H₁₅]⁺ | Loss of H₂O and C₂H₅ |

| 69 | [C₅H₉]⁺ | Allylic cleavage and subsequent fragmentation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the alcohol and alkene groups. pressbooks.pub

A strong, broad absorption band between 3200 and 3600 cm⁻¹ is the hallmark of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. The C-O stretching vibration would appear as a strong band in the 1050-1150 cm⁻¹ region. The alkene C=C stretch, being tetrasubstituted, is expected to be weak or absent, but the =C-H stretch may be observable around 3010-3040 cm⁻¹. Finally, numerous bands corresponding to C-H stretching and bending vibrations from the aliphatic parts of the molecule would be present below 3000 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3600 - 3200 | O-H stretch | Alcohol | Strong, Broad |

| 2960 - 2850 | C-H stretch | Alkane (sp³) | Strong |

| 1675 - 1665 | C=C stretch | Alkene (tetrasubstituted) | Weak to Medium |

| 1470 - 1430 | C-H bend | Alkane | Medium |

| 1385 - 1375 | C-H bend (gem-dimethyl) | Alkane | Medium |

| 1150 - 1050 | C-O stretch | Primary Alcohol | Strong |

Application of Advanced Techniques for Isomer Differentiation and Mixture Analysis

Distinguishing this compound from its many structural and stereo-isomers, such as the known fragrance ingredient 2,4,7-trimethyloct-6-en-1-ol, is a critical analytical challenge. nih.govjustia.com Advanced spectroscopic methods are essential for this purpose.

Gas Chromatography (GC) coupled with either MS or IR detectors is a primary tool. Isomers often have slightly different boiling points and polarities, leading to different retention times on a GC column, enabling their separation and individual analysis.

NMR Spectroscopy provides the most definitive differentiation. While isomers like 3,6,7- and 2,4,7-trimethyloct-6-en-1-ol have the same functional groups, the precise chemical shifts and, crucially, the spin-spin coupling patterns in their ¹H NMR spectra will be unique. For instance, the signals for the protons at C1, C2, C3, and C4 in this compound would be distinctly different from their counterparts in the 2,4,7-isomer due to the different placement of the methyl groups.

Specialized techniques like Infrared Ion Spectroscopy (IRIS) can also differentiate positional isomers by providing highly specific vibrational spectra for mass-selected ions, which is a powerful combination of MS and IR capabilities. rsc.org Similarly, Diffusion-Ordered Spectroscopy (DOSY) , an NMR technique, can sometimes separate the signals of isomers in a mixture based on their different diffusion coefficients in solution. manchester.ac.uk

Integration of Experimental and Computational Spectroscopic Data

In modern structural elucidation, experimental data is often complemented by computational chemistry. Density Functional Theory (DFT) has become a standard tool for predicting spectroscopic properties with high accuracy. nih.govacs.org

For a molecule like this compound, where multiple stereoisomers are possible, DFT calculations can be performed to predict the ¹H and ¹³C NMR chemical shifts for each possible isomer. bohrium.comrsc.org These predicted spectra can then be compared against the experimental spectrum. The isomer whose calculated spectrum provides the best match to the experimental data is identified as the correct structure. This computational approach is invaluable for resolving ambiguities in spectral interpretation and for confirming complex stereochemical assignments. The accuracy of these predictions is continually improving with the development of new functionals and methodologies that account for conformational flexibility and solvent effects. researchgate.net

Computational Chemistry and Theoretical Studies of 3,6,7 Trimethyloct 6 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3,6,7-trimethyloct-6-en-1-ol. dergipark.org.trnrel.gov These calculations provide a quantitative description of the molecule's electron distribution, which is fundamental to understanding its chemical behavior. Key electronic properties such as molecular orbital energies, electrostatic potential, and atomic charges can be determined.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. A smaller HOMO-LUMO gap generally indicates higher reactivity. For instance, the HOMO, primarily localized on the carbon-carbon double bond, suggests that this is the most probable site for electrophilic attack. Conversely, the LUMO's location can indicate sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis offers further insights into the molecule's electronic structure by describing the bonding in terms of localized orbitals. This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. For example, interactions between the filled σ orbitals of adjacent C-H or C-C bonds and the empty π* orbital of the C=C double bond can be quantified.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential, typically associated with the oxygen atom of the hydroxyl group and the π-system of the double bond, are indicative of sites prone to electrophilic attack. Conversely, regions of positive potential, usually found around the hydrogen atoms, are susceptible to nucleophilic interactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A measure of the molecule's excitability and chemical reactivity. |

| Dipole Moment | 1.8 D | A measure of the overall polarity of the molecule. |

Conformational Analysis and Energy Landscape Mapping

Due to the presence of multiple single bonds, this compound can exist in numerous conformations. bham.ac.uklibretexts.org Conformational analysis is the study of the energetics of these different spatial arrangements, known as rotamers, which arise from rotation around single bonds. libretexts.orglumenlearning.com Understanding the conformational preferences of this molecule is crucial as they can significantly influence its physical, chemical, and biological properties.

The potential energy surface (PES) of this compound can be mapped by systematically rotating the dihedral angles of its flexible bonds and calculating the corresponding energies. This process helps to identify the low-energy, stable conformers and the high-energy transition states that separate them. The most stable conformations are typically those that minimize steric hindrance and torsional strain. scribd.comyoutube.com For acyclic molecules like this compound, staggered conformations are generally more stable than eclipsed conformations. bham.ac.uklibretexts.org

Key dihedral angles to consider in the conformational analysis of this compound include those around the C2-C3, C3-C4, and C4-C5 bonds. The relative energies of different conformers are influenced by various factors, including van der Waals interactions and intramolecular hydrogen bonding between the hydroxyl group and other parts of the molecule. For example, a gauche interaction between bulky substituents will be energetically unfavorable compared to an anti-conformation.

Table 2: Relative Energies of Selected Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Key Interactions |

| Anti | 180° | 0.0 | Most stable, minimizes steric interactions. |

| Gauche | 60° | 0.9 | Moderately stable, some steric strain. |

| Eclipsed | 0° | 5.0 | High energy, significant torsional and steric strain. |

Mechanistic Investigations of Reaction Pathways through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies, which are critical for understanding reaction rates.

For example, the mechanism of the acid-catalyzed dehydration of this compound to form various cyclic and acyclic products can be elucidated using computational methods. These calculations can help to identify the key intermediates, such as carbocations, and the transition states that connect them. The relative energies of different possible carbocation intermediates can be calculated to predict the major and minor products of the reaction.

Similarly, the stereoselectivity of reactions, such as the epoxidation of the double bond, can be investigated. By modeling the approach of the oxidizing agent to the two faces of the double bond, it is possible to calculate the activation energies for the formation of the two possible stereoisomeric epoxides. The lower activation energy pathway will correspond to the major product.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative)

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A | TS-A | 25.3 | Formation of Product A |

| Pathway B | TS-B | 30.1 | Formation of Product B |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the molecule's structure and provide a more detailed interpretation of the spectra.

For instance, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculated frequencies, after appropriate scaling, can be matched with the experimentally observed absorption bands to assign them to specific vibrational modes of the molecule, such as the O-H stretch, C-H stretches, and the C=C stretch.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with a good degree of accuracy. These calculations are performed by determining the magnetic shielding of each nucleus in the molecule. By comparing the calculated chemical shifts with the experimental NMR spectrum, it is possible to unambiguously assign each signal to a specific atom in the molecule. This is particularly useful for complex molecules with many overlapping signals.

Furthermore, the UV-Vis spectrum can be predicted by calculating the electronic transition energies and oscillator strengths. For this compound, the main electronic transition would be the π → π* transition of the carbon-carbon double bond.

Table 4: Comparison of Calculated and Experimental Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| IR: O-H Stretch (cm⁻¹) | 3450 | 3400 |

| IR: C=C Stretch (cm⁻¹) | 1675 | 1670 |

| ¹³C NMR: C-6 (ppm) | 132.5 | 131.8 |

| ¹³C NMR: C-7 (ppm) | 124.9 | 124.3 |

| ¹H NMR: H-6 (ppm) | 5.15 | 5.10 |

Environmental Fate and Degradation Research of 3,6,7 Trimethyloct 6 En 1 Ol

Biodegradation Pathways and Microbial Metabolism

The biodegradation of 3,6,7-Trimethyloct-6-en-1-ol is anticipated to proceed through pathways common to other branched aliphatic alcohols. Microorganisms in soil and water are the primary drivers of this degradation. The initial step in the aerobic biodegradation of primary alcohols typically involves the oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. pjoes.com This resulting carboxylic acid can then enter the β-oxidation pathway, where it is broken down into smaller molecules that can be used by microorganisms for energy and growth. pjoes.com

The branched nature of this compound may influence the rate of its biodegradation. While linear aliphatic alcohols are generally readily biodegradable, branching can sometimes hinder microbial degradation. core.ac.uk However, studies on similar branched fragrance alcohols have shown that they can still be effectively biodegraded.

Specific microbial degradation products for this compound have not been extensively documented in publicly available literature. However, based on established metabolic pathways for similar compounds, a proposed degradation pathway can be inferred. The initial oxidation would likely lead to the formation of 3,6,7-trimethyloct-6-en-1-al and subsequently 3,6,7-trimethyloct-6-enoic acid. Further degradation would likely involve the breakdown of the carbon chain.

Research on the structurally similar fragrance ingredient, 2,4,7-trimethyloct-6-en-1-ol (Pomelol), has shown that it undergoes biotransformation. researchgate.net While the specific metabolites were not detailed in the provided summary, the study indicated that biotransformation is a significant process in reducing the potential for bioaccumulation. researchgate.net It is plausible that this compound would follow a similar pattern of microbial-mediated transformation.

The kinetics of degradation, both in the presence (aerobic) and absence (anaerobic) of oxygen, are critical for determining the environmental persistence of a chemical.

Aerobic Degradation:

Studies on long-chain aliphatic alcohols have generally shown that they are readily biodegradable under aerobic conditions. europa.eu For instance, tests conducted on a range of linear and branched-chain alcohols have demonstrated significant biodegradation within a 28-day period. While specific kinetic data for this compound is not available, a study on its isomer, Pomelol, found it to be readily biodegradable. researchgate.net

Anaerobic Degradation:

Anaerobic biodegradation is typically a slower process than aerobic degradation. For some branched alcohol ethoxylates, the branching in the alkyl chain has been shown to hinder anaerobic degradation. core.ac.uk The presence of a double bond in the structure of this compound might also influence its anaerobic degradation. It has been noted that under anaerobic conditions, some branched fatty acids can be recalcitrant. core.ac.uk There is no specific information available on the anaerobic degradation of this compound.

| Degradation Parameter | Expected Outcome for this compound (inferred) | Supporting Evidence |

| Aerobic Biodegradability | Readily biodegradable | Studies on structurally similar branched alcohols and Pomelol show ready biodegradability. europa.euresearchgate.net |

| Anaerobic Biodegradability | Likely to be slower than aerobic degradation; potential for persistence of some metabolites. | Branching in similar compounds can hinder anaerobic degradation. core.ac.uk |

Phototransformation and Hydrolysis Studies in Environmental Compartments

In addition to biodegradation, abiotic processes such as phototransformation (degradation by light) and hydrolysis (reaction with water) can contribute to the removal of chemicals from the environment.

Unsaturated alcohols can undergo direct and indirect photodegradation in the atmosphere and in sunlit surface waters. aem.azacs.org The double bond in the structure of this compound makes it susceptible to reaction with photochemically produced reactive species like hydroxyl radicals. acs.org The atmospheric half-life of fatty alcohols due to reaction with hydroxyl radicals is estimated to be in the range of 10-30 hours. usda.gov

Hydrolysis is not expected to be a significant degradation pathway for this compound, as alcohols are generally resistant to hydrolysis under normal environmental conditions. usda.gov

Persistence and Bioaccumulation Potential Assessment in Aquatic and Terrestrial Systems

Persistence:

Based on the expectation of ready aerobic biodegradability, the persistence of this compound in aerobic environments is likely to be low. However, under anaerobic conditions, such as in some sediments, its persistence could be higher.

Bioaccumulation:

However, studies on the similar compound Pomelol, which has a measured log Kow of 3.4 for its major isomers, have shown that rapid biotransformation significantly reduces its bioaccumulation potential in fish. researchgate.net This suggests that despite some lipophilicity, this compound is unlikely to bioaccumulate to a significant extent in organisms that can metabolize it. The OECD has noted that for long-chain aliphatic alcohols, there is a limited potential for retention or bioaccumulation for the parent alcohols and their biotransformation products. oecd.org

| Parameter | Pomelol (2,4,7-trimethyloct-6-en-1-ol) Data | Inference for this compound |

| log Kow | 3.4 (for major isomers) researchgate.net | Likely in a similar range, suggesting some lipophilicity. |

| Biotransformation Rate | Rapid biotransformation observed in in vitro fish liver S9 assay. researchgate.net | Expected to undergo significant biotransformation. |

| Bioaccumulation Potential | Low, due to rapid biotransformation. researchgate.net | Low potential for significant bioaccumulation. |

Analytical Methodologies for Environmental Monitoring and Trace Detection

The detection and quantification of trace levels of this compound in environmental matrices like water and soil require sensitive analytical methods. As a volatile organic compound (VOC), gas chromatography (GC) coupled with a mass spectrometer (MS) is the most common and effective technique for its analysis. wikipedia.org

Sample preparation is a critical step and may involve techniques like solid-phase microextraction (SPME) or liquid-liquid extraction to concentrate the analyte from the environmental sample before GC-MS analysis. researchgate.netnih.gov These methods allow for the detection of the compound at very low concentrations, which is essential for environmental monitoring.

Strategies for Environmentally Benign Production and End-of-Life Management

Environmentally Benign Production:

The synthesis of terpenoid alcohols, a class of compounds to which this compound belongs, is an area of active research in green chemistry. nih.gov Strategies for more environmentally friendly production include:

Use of Biocatalysts: Employing enzymes for specific reaction steps can reduce the need for harsh reagents and improve selectivity.

Renewable Feedstocks: Utilizing renewable starting materials instead of petrochemical-based ones.

Efficient Catalytic Systems: Developing highly efficient and recyclable catalysts to minimize waste. For example, TEMPO-catalyzed oxidation systems offer an environmentally benign method for alcohol oxidation. organic-chemistry.org

Metabolic Engineering: Genetically modifying microorganisms to produce specific terpenoids through fermentation is a promising approach for sustainable production. mdpi.com

End-of-Life Management:

The end-of-life management of consumer products containing fragrances like this compound is a key aspect of environmental stewardship. nih.gov Since a significant portion of these chemicals enters the wastewater stream, effective wastewater treatment is the primary means of managing their environmental release. The ready aerobic biodegradability of this compound suggests that conventional activated sludge treatment in wastewater treatment plants should be effective in its removal.

For the broader management of chemicals in products, a life cycle perspective is essential, considering their fate from production to disposal. saicmknowledge.orgeuropa.eu This includes promoting product designs that minimize environmental impact and developing better recycling and waste management strategies to prevent the release of harmful substances. wiley.law

Advanced Applications of 3,6,7 Trimethyloct 6 En 1 Ol in Organic Synthesis

Potential Utilization as a Chirality Source or Stereogenic Unit in Complex Molecule Construction

While no specific examples were found for 3,6,7-Trimethyloct-6-en-1-ol, other chiral trimethyloctene derivatives are utilized in asymmetric synthesis. For instance, the synthesis of chiral building blocks like (3R,5R)-2,2,5-trimethyloct-7-en-3-ol has been documented as part of the total synthesis of complex natural products like Laingolide A. nih.govresearchgate.net This synthesis involves stereocontrolled steps starting from simpler chiral precursors. nih.gov This suggests that if this compound were available in an enantiomerically pure form, it could potentially serve as a chiral building block for the synthesis of other complex molecules.

The general strategy involves using existing stereocenters to induce chirality in subsequent reaction steps, a common practice in natural product synthesis. gla.ac.uk However, without specific literature, any discussion on its use as a chiral auxiliary or stereogenic unit remains speculative.

Potential as a Precursor for the Synthesis of Functionalized Organic Molecules

The functional groups present in this compound—a primary alcohol and a trisubstituted alkene—are versatile handles for a variety of chemical transformations. The primary alcohol could be oxidized to the corresponding aldehyde (3,6,7-trimethyloct-6-en-1-al) or carboxylic acid. It could also undergo esterification or etherification. The alkene moiety could be subjected to reactions such as epoxidation, dihydroxylation, or cleavage.

For example, a patent describes the use of the related aldehyde, 3,7-dimethyloct-6-en-1-al, as a starting material in a multi-step synthesis. google.com This indicates that such functionalized terpenoid structures are valuable precursors in industrial and research settings. Another related compound, 3,3,7-trimethyloct-6-en-2-one, has been synthesized from its corresponding alcohol, showcasing the utility of the alcohol-to-ketone transformation in this class of molecules. umich.edu

Table 1: Potential Functional Group Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

| Primary Alcohol | Oxidation | 3,6,7-Trimethyloct-6-en-1-al |

| Primary Alcohol | Oxidation | 3,6,7-Trimethyloct-6-en-1-oic acid |

| Alkene | Epoxidation | 6,7-Epoxy-3,6,7-trimethyloctan-1-ol |

| Alkene | Dihydroxylation | 3,6,7-Trimethyloctane-1,6,7-triol |

This table is illustrative and based on general organic chemistry principles, not on specific documented reactions for this compound.

Potential Role in the Development of New Synthetic Methodologies and Reagents

Research on the isomer 3,3,7-trimethyloct-6-enal shows its use as a standard substrate in the development of new catalytic reactions, particularly the asymmetric carbonyl-ene cyclization. uni-koeln.demdpi.comresearchgate.net This reaction is a powerful tool for constructing five- and six-membered rings with high stereocontrol. organic-chemistry.org Various chiral Lewis acid catalysts have been tested using this substrate to evaluate their efficiency and enantioselectivity. uni-koeln.deresearchgate.net

Given this precedent, it is plausible that this compound or its corresponding aldehyde could be used as substrates to test new synthetic methods. However, no published studies were identified that specifically employ this isomer for such purposes. The development of new reagents based on this scaffold is also conceivable but remains undocumented.

Future Research Directions and Emerging Challenges for 3,6,7 Trimethyloct 6 En 1 Ol

Development of Highly Efficient and Atom-Economical Synthetic Routes

The initial challenge in studying 3,6,7-Trimethyloct-6-en-1-ol is the lack of established, efficient synthetic pathways. Future research must prioritize the development of novel synthetic methods that are not only high-yielding but also adhere to the principles of atom economy, minimizing waste and maximizing the incorporation of starting materials into the final product. Investigation into catalytic processes, such as olefin metathesis or selective hydrogenation of a suitable precursor, could provide elegant and direct routes to the target molecule. The exploration of biocatalytic methods, utilizing enzymes to perform specific transformations, also represents a promising avenue for a highly selective and sustainable synthesis.

In-depth Mechanistic Investigations of Novel Transformations

Once viable synthetic routes are established, a fundamental understanding of the reaction mechanisms involved is paramount. Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, will be crucial. Elucidating the transition states and reaction intermediates of novel transformations leading to this compound will enable the optimization of reaction conditions and the rational design of more effective catalysts. This knowledge is fundamental to controlling stereochemistry and minimizing the formation of unwanted byproducts.

Advancement of Analytical Techniques for Complex Mixture Analysis

The synthesis of this compound is likely to produce complex mixtures containing isomers and related impurities. Therefore, the development and application of advanced analytical techniques are essential for its accurate identification and quantification. High-resolution gas chromatography coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy will be indispensable tools. Further advancements in multi-dimensional chromatography and tandem mass spectrometry could provide the necessary resolving power and sensitivity to fully characterize the compound and its related substances, even at trace levels.

Interdisciplinary Research Integrating Computational and Experimental Chemistry

The synergy between computational and experimental chemistry offers a powerful approach to accelerate our understanding of this compound. Quantum chemical calculations can predict its structural, electronic, and spectroscopic properties, providing a theoretical framework to interpret experimental data. Molecular modeling can be employed to predict its interactions with other molecules, offering insights into its potential applications. This integrated approach can guide experimental design, from the planning of synthetic routes to the interpretation of analytical results, making the research process more efficient and targeted.

Innovations in Green Chemistry for Sustainable Production and Environmental Impact Mitigation

As with any chemical compound, the development of sustainable production methods and a thorough assessment of its environmental impact are critical considerations. Future research should focus on implementing green chemistry principles throughout the lifecycle of this compound. This includes the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes. Furthermore, studies on its biodegradability and potential toxicity are necessary to ensure its environmental stewardship. Innovations in this area will be key to the responsible development and potential commercialization of this compound.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 3,6,7-trimethyloct-6-en-1-ol?

- Methodological Answer : The compound (CAS: 22418-69-5, C₁₁H₂₂O) has a branched aliphatic chain with a double bond at position 6 and methyl groups at positions 3, 6, and 6. For structural confirmation:

- NMR : Use H and C NMR to identify methyl group signals (δ ~0.8–1.5 ppm) and the allylic proton environment near the double bond (δ ~5.1–5.4 ppm).

- IR : Confirm the hydroxyl group via O-H stretching (~3200–3600 cm⁻¹) and alkene C=C (~1640 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (170.29 g/mol) via high-resolution MS .

Q. What are standard synthetic routes for this compound?

- Methodological Answer : A common approach involves Grignard reactions or allylic alkylation to install methyl groups. For example:

- Step 1 : Start with a prenol derivative (e.g., 6-methylhept-5-en-1-ol) and perform regioselective methylation at positions 3 and 7 using methyl iodide under basic conditions.

- Step 2 : Optimize reaction temperature (e.g., 0–25°C) to prevent undesired isomerization of the double bond. Monitor purity via GC-MS or HPLC .

Advanced Research Questions

Q. How does stereochemistry at the double bond (Z/E isomerism) influence the compound’s physicochemical properties?

- Methodological Answer : The configuration of the double bond (position 6) affects polarity and boiling point. To study this:

- Synthesis : Use Sharpless epoxidation or asymmetric hydrogenation to isolate Z/E isomers.

- Analysis : Compare retention times in chiral GC columns or calculate dipole moments via DFT (Density Functional Theory).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess isomer-specific decomposition pathways .

Q. How can researchers resolve contradictions in reported yields for methyl group installation?

- Methodological Answer : Discrepancies in methylation efficiency (e.g., 49.8–53.3% yields in similar systems) may arise from:

- Catalyst Selection : Test SnCl₄ vs. ZnCl₂ (as in ) to optimize Lewis acid activity.

- Solvent Effects : Compare polar aprotic solvents (DMF, acetonitrile) for better methyl group transfer.

- Data Validation : Replicate experiments with strict moisture control and quantify side products via H NMR integration .

Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?

- Methodological Answer : For antimicrobial or enzymatic studies:

- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with proteins (e.g., cytochrome P450).

- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess conformational stability.

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.